molecular formula C26H25N5O3 B11632068 2,5-Pyrrolidinedione, 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 441782-81-6

2,5-Pyrrolidinedione, 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11632068
CAS No.: 441782-81-6
M. Wt: 455.5 g/mol
InChI Key: AGXRBKWRGPQNOH-UHFFFAOYSA-N
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Description

3-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a piperazine ring, a pyrrolidine-2,5-dione moiety, and a phenyl diazenyl group

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its combination of a piperazine ring, a pyrrolidine-2,5-dione moiety, and a phenyl diazenyl group. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

CAS No.

441782-81-6

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H25N5O3/c32-24-9-5-4-8-22(24)29-14-16-30(17-15-29)23-18-25(33)31(26(23)34)21-12-10-20(11-13-21)28-27-19-6-2-1-3-7-19/h1-13,23,32H,14-18H2

InChI Key

AGXRBKWRGPQNOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C5=CC=CC=C5O

Origin of Product

United States

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